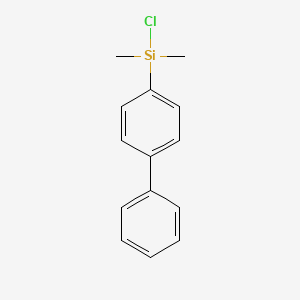

4-Biphenylyldimethylchlorosilane

説明

4-Biphenylyldimethylchlorosilane, also known as 4-phenyldimethylchlorosilane, is a chemical compound with the molecular formula C14H15ClSi and a molecular weight of 246.81 g/mol . It is a colorless to pale yellow liquid that is soluble in non-polar solvents such as substituted hydrocarbons and aromatic hydrocarbons . This compound is widely used in organic synthesis and industrial applications due to its high reactivity and versatility.

特性

IUPAC Name |

chloro-dimethyl-(4-phenylphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClSi/c1-16(2,15)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLRGLQEXSPNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41081-31-6 | |

| Record name | 4-Biphenyldimethylchlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

4-Biphenylyldimethylchlorosilane is typically synthesized through the reaction of silicon tetrachloride and biphenyl dimethyl ketone . The preparation method involves adding biphenyl dimethyl ketone dropwise to silicon tetrachloride cooled at room temperature, followed by stirring and increasing the reaction temperature. The product is then purified by distillation . This method is commonly used in both laboratory and industrial settings due to its efficiency and scalability.

化学反応の分析

4-Biphenylyldimethylchlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding silanes.

Oxidation Reactions: It can be oxidized to form silanols or siloxanes.

Reduction Reactions: It can be reduced to form silanes with different substituents.

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and transition metal catalysts. The major products formed from these reactions are often used as intermediates in the synthesis of more complex organic compounds .

科学的研究の応用

4-Biphenylyldimethylchlorosilane has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 4-Biphenylyldimethylchlorosilane involves the formation of covalent bonds with nucleophiles through the silicon atom. This allows it to act as a versatile building block in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .

類似化合物との比較

4-Biphenylyldimethylchlorosilane is unique due to its high reactivity and versatility compared to other similar compounds such as:

Biphenyldimethylsilyl chloride: Similar in structure but with different reactivity and applications.

Chlorobiphenyldimethylsilane: Another similar compound with distinct properties and uses.

These compounds share some common applications but differ in their specific reactivity and suitability for various synthetic routes.

生物活性

4-Biphenylyldimethylchlorosilane (CHClSi) is an organosilicon compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 4-Biphenylyldimethylchlorosilane consists of a biphenyl group attached to a dimethylchlorosilane moiety. The presence of the biphenyl group suggests potential interactions with biological macromolecules, which can lead to various biological effects.

The biological activity of 4-Biphenylyldimethylchlorosilane is thought to arise from its ability to interact with specific molecular targets. Its chlorosilane group can undergo hydrolysis, leading to the formation of reactive silanol species that may interact with proteins and nucleic acids. These interactions can modulate various biochemical pathways, potentially influencing cellular functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of biphenyl derivatives, including 4-Biphenylyldimethylchlorosilane. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain biphenyl derivatives possess minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 4-Biphenylyldimethylchlorosilane have been investigated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is needed to elucidate the exact mechanisms involved and to assess its potential as an anticancer agent.

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of biphenyl derivatives, several compounds demonstrated potent activity against antibiotic-resistant strains. Notably, compounds structurally related to 4-Biphenylyldimethylchlorosilane showed comparable efficacy to traditional antibiotics like ciprofloxacin against resistant strains such as carbapenem-resistant Acinetobacter baumannii .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4-Biphenylyldimethylchlorosilane | TBD | TBD |

| Compound A | 3.13 | MRSA |

| Compound B | 6.25 | MDR E. faecalis |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessing the cytotoxic effects of 4-Biphenylyldimethylchlorosilane on various cancer cell lines showed promising results. The compound exhibited dose-dependent cytotoxicity, with significant cell death observed at higher concentrations. The underlying mechanism appears to involve the induction of oxidative stress and subsequent apoptosis.

Safety and Toxicity

While the biological activities are promising, it is crucial to consider the safety profile of 4-Biphenylyldimethylchlorosilane. Toxicological assessments indicate that organosilicon compounds can exhibit varying degrees of toxicity depending on their structure and exposure levels. Further studies are necessary to evaluate the safety and potential side effects associated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。